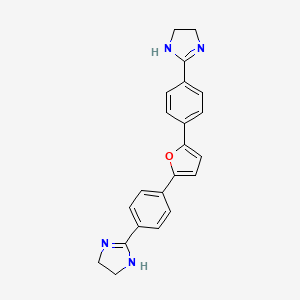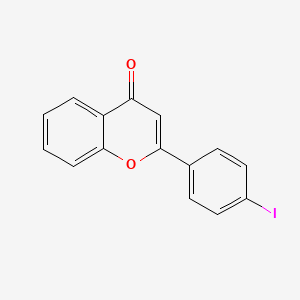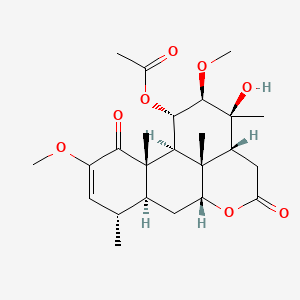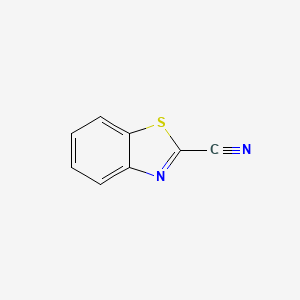
1,3-苯并噻唑-2-腈
概述
描述
1,3-Benzothiazole-2-carbonitrile is a chemical compound known for its unique structural and chemical properties. It belongs to the benzothiazole family, compounds that have garnered interest due to their potential applications in materials science, chemistry, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related benzothiazole compounds typically involves reactions under specific conditions to form the desired structure. For example, the synthesis of N-(1-Cyano-1-methylbutyl)-1,2,3-benzothiadiazole-7-carboxamide, a related compound, showcases the reactivity of the benzothiazole moiety and its planarity, which is essential for its chemical behavior and interactions (Ai et al., 2005).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a planar benzothiazole moiety, which significantly influences their chemical and physical properties. This planarity facilitates interactions with other molecules and contributes to the compound's stability and reactivity (Ai et al., 2005).
Chemical Reactions and Properties
Benzothiazole compounds participate in various chemical reactions, including condensations and cyclizations, to form complex heterocyclic structures. For instance, a study demonstrated the synthesis of 3-Aryl[1,2,4]triazolo[3,4-b][1,3]benzothiazole-6,7-dicarbonitriles, highlighting the compound's versatility in forming diverse heterocyclic compounds (Abramov et al., 2005).
Physical Properties Analysis
The physical properties of 1,3-Benzothiazole-2-carbonitrile and its derivatives, such as solubility, melting point, and stability, are closely linked to their molecular structure. The planarity and electronic distribution within the benzothiazole moiety play crucial roles in determining these properties, affecting the compound's behavior in various environments.
Chemical Properties Analysis
The chemical properties of 1,3-Benzothiazole-2-carbonitrile derivatives, including reactivity, potential for substitution reactions, and interactions with other chemical entities, are significant for their application in synthesis and material science. The presence of the carbonitrile group introduces additional reactivity, allowing for further functionalization and modification of the core structure (Abramov et al., 2005).
科学研究应用
Biochemistry and Medicinal Chemistry
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Green Chemistry
Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Biomedical Applications
The benzothiazole nucleus and its derivatives process various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
Proteomics Research
“1,3-Benzothiazole-2-carbonitrile” is used as a biochemical for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques. This compound could be used as a reagent or intermediate in the synthesis of other compounds used in proteomics research .
Synthesis of 2-Arylbenzothiazoles
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
Bioorthogonal Ligation and Bioluminescent Imaging
ACBT 8, a derivative of benzothiazole, is a valuable intermediate in the development of chemical probes for bioorthogonal ligation and bioluminescent imaging . Bioorthogonal ligation is a chemical reaction that can occur inside living organisms without interfering with native biochemical processes. Bioluminescent imaging is a technique used in biomedical research to visualize cellular and subcellular processes within living organisms .
Proteomics Research
“1,3-Benzothiazole-2-carbonitrile” is used as a biochemical for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques. This compound could be used as a reagent or intermediate in the synthesis of other compounds used in proteomics research .
Synthesis of 2-Arylbenzothiazoles
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
Bioorthogonal Ligation and Bioluminescent Imaging
ACBT 8, a derivative of benzothiazole, is a valuable intermediate in the development of chemical probes for bioorthogonal ligation and bioluminescent imaging . Bioorthogonal ligation is a chemical reaction that can occur inside living organisms without interfering with native biochemical processes. Bioluminescent imaging is a technique used in biomedical research to visualize cellular and subcellular processes within living organisms .
Palladium-Catalyzed/Copper-Assisted Synthesis
Benzothiazole ring closure was performed with palladium chloride (PdCl2) and copper iodide (CuI) as catalysts with tetrabutylammonium bromide (TBAB) as an organic additive, in a mixture of DMSO/DMF (1:1, v/v) as the solvent .
安全和危害
属性
IUPAC Name |
1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHQUNLVWOAJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348576 | |
| Record name | 1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazole-2-carbonitrile | |
CAS RN |
2602-85-9 | |
| Record name | 1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


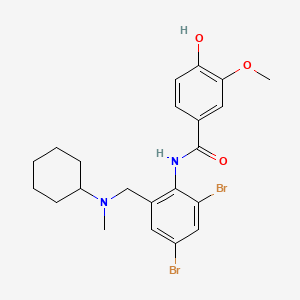
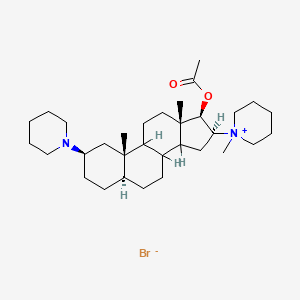

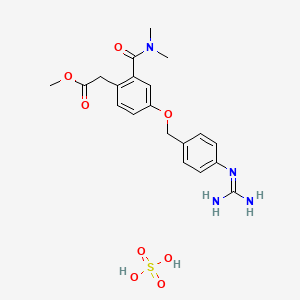
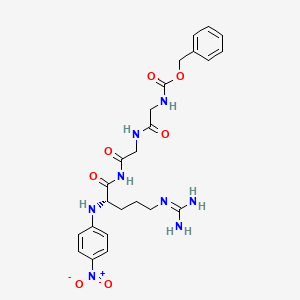
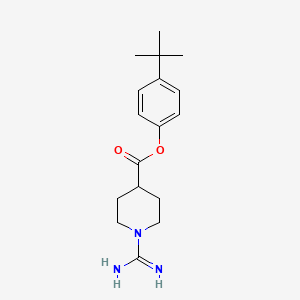
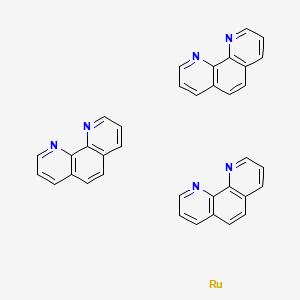
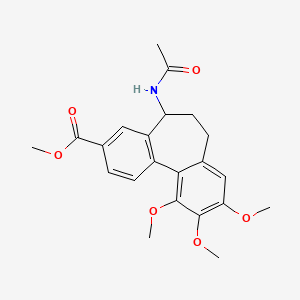
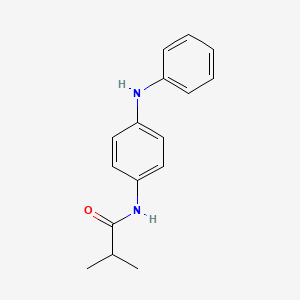
![2-methoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B1217308.png)
![3-[[2-[1,3-benzodioxol-5-yl(ethyl)amino]-1-oxoethyl]amino]-5-chloro-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1217310.png)
